Cas no 2060063-75-2 (2-(thiolan-3-yl)cyclopropane-1-carbaldehyde)

2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde is a specialized organic compound featuring a cyclopropane ring fused with a thiolane moiety and an aldehyde functional group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for the construction of complex heterocyclic frameworks. The aldehyde group offers a versatile handle for further functionalization, while the thiolane component enhances stability and potential for sulfur-based transformations. Its balanced steric and electronic properties make it suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and materials science. The compound’s well-defined stereochemistry and purity ensure reproducibility in research and industrial processes.
2-(thiolan-3-yl)cyclopropane-1-carbaldehyde structure
2060063-75-2 structure
Product Name:2-(thiolan-3-yl)cyclopropane-1-carbaldehyde
CAS No:2060063-75-2
MF:C8H12OS
MW:156.245281219482
MDL:MFCD30476754
CID:5212736
PubChem ID:137701836
Update Time:2025-05-20

2-(thiolan-3-yl)cyclopropane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • CID 137701836
    • Cyclopropanecarboxaldehyde, 2-(tetrahydro-3-thienyl)-
    • 2-(thiolan-3-yl)cyclopropane-1-carbaldehyde
    • MDL: MFCD30476754
    • Inchi: 1S/C8H12OS/c9-4-7-3-8(7)6-1-2-10-5-6/h4,6-8H,1-3,5H2
    • InChI Key: FNRWFTWONOTGNL-UHFFFAOYSA-N
    • SMILES: C1(C=O)CC1C1CCSC1

Experimental Properties

  • Density: 1.284±0.06 g/cm3(Predicted)
  • Boiling Point: 254.2±23.0 °C(Predicted)

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Additional information on 2-(thiolan-3-yl)cyclopropane-1-carbaldehyde

Introduction to 2-(thiolan-3-yl)cyclopropane-1-carbaldehyde (CAS No. 2060063-75-2)

2-(thiolan-3-yl)cyclopropane-1-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2060063-75-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic biology due to its unique structural and functional properties. This compound belongs to the class of heterocyclic aldehydes, characterized by a cyclopropane ring linked to a thiolane moiety, with an aldehyde functional group at the terminal position. The presence of these distinct structural features makes it a valuable scaffold for the development of novel pharmaceutical agents and bioactive molecules.

The thiolan ring in 2-(thiolan-3-yl)cyclopropane-1-carbaldehyde introduces a sulfur atom into the molecular framework, which can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. This sulfur-rich structure is particularly interesting for medicinal chemists, as it can enhance binding affinity and selectivity when interacting with biological targets such as enzymes and receptors. Additionally, the cyclopropane moiety introduces angular strain into the molecule, which can influence its reactivity and biological activity. Such strained systems are often found in natural products and have been leveraged to design potent bioactive compounds.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various biological processes and are often implicated in diseases such as cancer and inflammation. The unique structural features of 2-(thiolan-3-yl)cyclopropane-1-carbaldehyde make it an attractive candidate for designing PPI modulators. The thiolane ring can serve as a scaffold for recognizing specific pockets on protein surfaces, while the aldehyde group can engage in covalent or non-covalent interactions with amino acid residues. This dual functionality allows for precise tuning of binding affinity and selectivity, which are critical factors in drug design.

One of the most compelling aspects of 2-(thiolan-3-yl)cyclopropane-1-carbaldehyde is its potential as a building block for more complex molecules. The presence of both the thiolane and cyclopropane moieties provides multiple sites for functionalization, enabling chemists to modify its properties for specific applications. For instance, the aldehyde group can be used to form Schiff bases or condensation products with amines or other nucleophiles, while the sulfur atom can be oxidized or modified to introduce additional functionality. This versatility makes it a valuable tool in synthetic chemistry and drug discovery.

Recent studies have highlighted the therapeutic potential of compounds containing thiolane derivatives. These studies suggest that thiolane-based molecules can exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For example, research has shown that thiolane derivatives can modulate the activity of kinases, which are key players in cell signaling pathways associated with cancer progression. The cyclopropane ring further enhances the biological activity by influencing the conformational flexibility of these molecules, allowing them to adopt optimal shapes for binding to biological targets.

The synthesis of 2-(thiolan-3-yl)cyclopropane-1-carbaldehyde presents an interesting challenge due to its complex structural features. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed reactions and organometallic chemistry have enabled efficient construction of the thiolane and cyclopropane moieties. Additionally, computational methods can be employed to optimize reaction conditions and predict the properties of synthesized compounds before experimental validation.

The pharmacological evaluation of 2-(thiolan-3-yl)cyclopropane-1-carbaldehyde has revealed several promising activities. In vitro studies have demonstrated its ability to inhibit certain enzymes with high selectivity, suggesting potential therapeutic applications. Furthermore, preclinical studies have shown that derivatives of this compound can exhibit anti-inflammatory and anti-proliferative effects in cellular models. These findings underscore its significance as a lead compound for further drug development.

The future prospects for 2-(thiolan-3-yl)cyclopropane-1-carbaldehyde are vast, particularly in the context of precision medicine and targeted therapy. As our understanding of disease mechanisms continues to evolve, there will be an increasing demand for small-molecule tools that can modulate specific biological pathways with high precision. The unique structural features of this compound make it well-suited for addressing this challenge, offering a versatile platform for designing next-generation therapeutics.

In conclusion,2-(thiolan-3-yl)cyclopropane-1-carbaldehyde (CAS No. 2060063-75-2) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Its distinctive structural features—combining a thiolane ring with a cyclopropane moiety—make it an attractive scaffold for designing bioactive molecules with tailored properties. With ongoing research exploring its pharmacological activities and synthetic possibilities,this compound is poised to play a crucial role in the development of innovative therapies for various diseases.

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